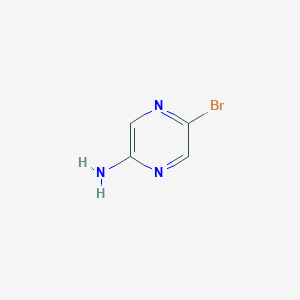

2-氨基-5-溴吡嗪

描述

2-Amino-5-bromopyrazine is a chemical compound of significant interest in various fields of chemistry and materials science. It serves as a building block for the synthesis of more complex molecules and has been studied for its structural and chemical characteristics.

Synthesis Analysis

- The synthesis of 2-Amino-5-bromopyrazine derivatives, such as 2-amino-5-[18F]fluoropyridines, has been achieved using palladium-catalyzed reactions (Pauton et al., 2019).

- A facile and efficient synthesis route for 2-bromo-5-methyl pyrazine, a related compound, involves conversion from 5-methylpyrazine-2-carboxylic acid (Madhusudhan et al., 2009).

Molecular Structure Analysis

- Quantum mechanical, spectroscopic, and docking studies have been conducted on related compounds such as 2-Amino-3-bromo-5-nitropyridine, providing insights into their molecular structure and vibrational characteristics (Abraham et al., 2017).

Chemical Reactions and Properties

- 2-Aminopyrazine derivatives, such as 2-aminopyrazine-3-carboxamide and its 5-bromo-derivative, have been converted into various derivatives, demonstrating the compound's versatility in chemical reactions (Albert, 1979).

- Halogenation of 2-aminopyrazine, including bromination, has been achieved with good yields, highlighting the chemical reactivity of the compound (Lizano et al., 2019).

科学研究应用

缓蚀: 2-氨基-5-溴吡嗪已被确定为冷轧钢在盐酸溶液中有效的缓蚀剂,其缓蚀效率高于其他衍生物 (邓、李和傅,2011)。在硫酸溶液中,该化合物在三种吡嗪衍生物中显示出最高的缓蚀效率,作为一种混合型缓蚀剂 (李、邓和傅,2011)。

药物发现和药物化学: 用于合成在药物发现项目中很重要的 5-氨基吡唑和 2-氨基噻唑 (Havel 等人,2018)。

放射合成: 一项研究表明,使用 2-氨基-5-溴吡嗪成功地放射合成了 2-氨基-5-[18F]氟吡啶,这在医学影像和诊断中可能具有重要意义 (Pauton 等人,2019)。

电催化合成: 2-氨基-5-溴吡嗪可以通过电催化还原形成 6-氨基烟酸,在合成化学中显示出前景 (Gennaro 等人,2004)。

离子液体反应: 其在离子液体中与 CO2 羧化生成 6-氨基烟酸,表明在绿色化学中具有潜在应用 (冯等人,2010)。

微波辅助合成: 微波辐射可以快速合成 2-氨基-5-溴吡嗪的衍生物,这对于开发具有各种生物活性的化合物很有用 (Khrustalev,2009)。

蝶啶衍生物合成: 用于生产 2-烷基蝶啶-4-酮,为蝶啶化学研究做出贡献 (Albert,1979)。

抗惊厥活性: 某些衍生物显示出显着的抗惊厥活性,表明在神经药理学中具有潜在应用 (Unverferth 等人,1998)。

作用机制

Target of Action

It is known to be a biochemical reagent used in various biological and organic compound studies .

Mode of Action

It has been used without prior protection of the amino group in a palladium-catalyzed cross-coupling with pyridylboronic acids leading to pyrazinylpyridines . This suggests that it may interact with its targets through a mechanism involving cross-coupling reactions.

Biochemical Pathways

Its use in the synthesis of pyrazinylpyridines suggests it may influence pathways involving these compounds .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It has been used in the synthesis of pyrazinylpyridines, suggesting it may contribute to the formation of these compounds .

安全和危害

属性

IUPAC Name |

5-bromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRTXVSBTPCDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

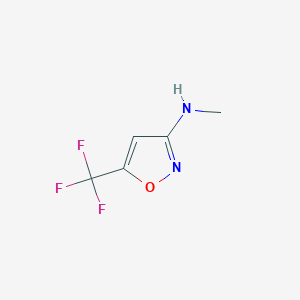

C1=C(N=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344794 | |

| Record name | 2-Amino-5-bromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromopyrazine | |

CAS RN |

59489-71-3 | |

| Record name | 2-Amino-5-bromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Amino-5-bromopyrazine act as a corrosion inhibitor for steel?

A1: While the exact mechanism is not fully elucidated in the provided research, theoretical studies suggest 2-Amino-5-bromopyrazine [] and other substituted pyrazine derivatives can adsorb onto the steel surface, forming a protective layer that hinders corrosive agents from reaching the metal. Density Functional Theory (DFT) calculations indicate this adsorption likely occurs through the interaction of the molecule's electron-rich areas (high electron density) with the iron atoms on the steel surface.

Q2: What computational methods have been employed to study 2-Amino-5-bromopyrazine?

A2: Researchers have utilized DFT calculations to investigate the properties of 2-Amino-5-bromopyrazine relevant to its potential as a corrosion inhibitor []. These calculations provide insights into the molecule's electronic structure, including HOMO/LUMO energies, dipole moment, and other parameters related to its reactivity and interaction with metal surfaces. Additionally, Molecular Dynamics (MD) simulations have been employed to model the binding energies and interactions of the molecule with the iron (Fe) surface at the atomic level [].

Q3: Can 2-Amino-5-bromopyrazine be used in cross-coupling reactions?

A3: Yes, 2-Amino-5-bromopyrazine has been successfully utilized in palladium-catalyzed cross-coupling reactions, specifically Suzuki reactions []. The bromine atom acts as a leaving group, allowing for the introduction of various aryl or heteroaryl groups at the 5-position of the pyrazine ring. This reaction provides a valuable tool for synthesizing a diverse range of substituted pyrazines with potentially useful properties.

Q4: Are there alternative synthetic routes to access substituted pyrazines from 2-Amino-5-bromopyrazine?

A4: Research indicates that 2-Amino-5-bromopyrazine can be transformed into 2-amino-5-cyanopyrazine via palladium-catalyzed cyanation []. This reaction replaces the bromine atom with a cyano group, offering another route to diversify the 5-position of the pyrazine ring. Such cyano-substituted pyrazines can serve as valuable intermediates in the synthesis of more complex molecules.

Q5: Has the solubility of 2-Amino-5-bromopyrazine been studied?

A5: Yes, the solubility of 2-Amino-5-bromopyrazine has been investigated in various solvent systems, including methanol, ethanol, isopropanol, propylene glycol plus water, and 10 pure solvents at different temperatures []. Understanding the solubility profile of this compound is crucial for optimizing reaction conditions in organic synthesis and for developing potential formulations if it were to be considered for applications like corrosion inhibition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)

![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)